Regioisomeric Purity: Distinguishing N1-Linked from N2-Linked Isomers via Computed Physicochemical Properties
The target compound (863309-33-5) is the N1-linked isomer, carrying the pyrazole at the benzimidazole 2-position via the N1 nitrogen. The regioisomeric N2-linked analog (111852-27-8) differs in hydrogen-bonding geometry and conformational flexibility. Computed descriptors reveal that the target compound has a rotatable bond count of 1 versus 1 for the regioisomer, but the differing nitrogen placement alters the spatial orientation of the 5-amino group relative to the benzimidazole plane, which is critical for hinge-binding interactions in kinase targets [1]. This regiochemical distinction is often overlooked in procurement but is essential for reproducibility of biological data.
| Evidence Dimension | Regioisomeric scaffold identity and computed molecular descriptors |
|---|---|
| Target Compound Data | CAS 863309-33-5; MW 199.21; TPSA 72.5 Ų; XLogP3 1.4; HBD 2; HBA 3; Rotatable Bonds 1 [1] |
| Comparator Or Baseline | 4-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-amine (CAS 111852-27-8); MW 199.21; TPSA approx. 72.5 Ų; XLogP3 approx. 1.4; HBD 2; HBA 3; Rotatable Bonds 1 |
| Quantified Difference | Same gross formula; distinct regioisomer; biological activity profile diverges when derivatized based on literature precedent for pyrazole-benzimidazole kinase inhibitors [2] |
| Conditions | Computed properties via PubChem/ChemSpider; biological difference inferred from structure-activity relationship (SAR) studies of related pyrazole-benzimidazole conjugates |
Why This Matters
Procurement of the incorrect regioisomer leads to off-target synthetic products and invalid biological results; confirming CAS and IUPAC identity is a critical quality gate.
- [1] PubChem CID 57464472: 5-amino-2-(1H-benzimidazol-2-yl)pyrazole (CAS 863309-33-5). View Source
- [2] Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. Bioorg. Med. Chem. Lett. 2021, 43, 128097. (Illustrates how minor structural changes in pyrazole-benzimidazole series lead to significant differences in IC50 values against cancer cell lines.) View Source
